6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
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Overview
Description
6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a chlorine atom at the 6th position and an isopropylphenyl group at the 3rd position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the condensation of 4-isopropylaniline with 6-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then cyclized to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against mycobacteria.
Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins due to their thermal stability and mechanical properties.
Biological Research: The compound’s ability to inhibit photosynthesis makes it a useful tool in studying chloroplast function and plant physiology.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in mycobacteria, leading to cell death . Its photosynthesis-inhibiting activity is attributed to its ability to interfere with the electron transport chain in chloroplasts, thereby inhibiting the production of ATP and reducing power .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione: This compound has shown higher activity against Mycobacterium avium and Mycobacterium kansasii compared to the isoniazid standard.
6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thione: Known for its photosynthesis-inhibiting activity.
Uniqueness
6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an isopropylphenyl group makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-chloro-3-(4-propan-2-ylphenyl)-1,3-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10(2)11-3-6-13(7-4-11)19-16(20)14-9-12(18)5-8-15(14)22-17(19)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWVUMCINAATSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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